2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a fluorostyryl group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The fluorostyryl group could potentially participate in various reactions involving the carbon-carbon double bond or the fluorine atom.
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of boronic esters and fluorostyryl compounds. The boron atom would be tetrahedral, and the fluorostyryl group would likely show the characteristic geometry of styrenes .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions. The fluorostyryl group could potentially undergo reactions at the carbon-carbon double bond or substitution reactions at the fluorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic esters are typically stable and can be stored for long periods. The presence of the fluorine atom could influence the reactivity and polarity of the compound .Scientific Research Applications
Synthesis and Application in LCD Technology
A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, including the 2-(2-Fluorostyryl) variant, have been synthesized. These compounds are key intermediates for the creation of boron-capped polyenes, which show promise in new materials for LCD (Liquid Crystal Display) technology. They also hold potential as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Lipogenic Inhibitors in Medical Research
The compound has been studied for its potential in inhibiting lipogenesis, a process that contributes to the synthesis of lipids in the body. Substituted variants of this compound, specifically, have shown effectiveness in suppressing lipogenic gene expression in mammalian hepatocytes, indicating potential for development as lipid-lowering drugs (Das et al., 2011).
Catalytic Applications in Organic Chemistry
The compound's derivatives have been used in Rhodium- and Ruthenium-catalyzed dehydrogenative borylation of vinylarenes. This process results in the formation of regio- and stereodefined (E)-2-arylethenylboronates, vital for various organic syntheses (Murata et al., 2002).
Synthesis of Poly(3-hexylthiophene)
This compound has been used in the precision synthesis of Poly(3-hexylthiophene) (P3HT), a semiconductor polymer. The process involves a Suzuki-Miyaura coupling polymerization that highlights the compound’s role in facilitating the polymerization with high regioregularity and narrow molecular weight distributions, crucial in materials science and electronics (Yokozawa et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSFNWIORFHERH-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144466 | |
Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-38-5 | |
Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633327-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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